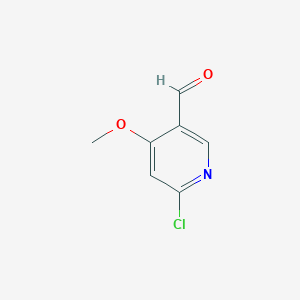

6-Chloro-4-methoxynicotinaldehyde

Description

The exact mass of the compound 6-Chloro-4-methoxypyridine-3-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-methoxypyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO2/c1-11-6-2-7(8)9-3-5(6)4-10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJKBQIXGOHBBFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256823-05-8 | |

| Record name | 6-Chloro-4-methoxypyridine-3-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Chloro-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methoxynicotinaldehyde is a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Its structure, incorporating a reactive aldehyde group, a methoxy substituent, and a chloro atom on the pyridine ring, makes it a versatile building block for the synthesis of more complex heterocyclic compounds. This technical guide provides a comprehensive overview of its physicochemical properties, synthesis, and spectral data based on available scientific literature.

Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₇H₆ClNO₂ | N/A |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 1256823-05-8 | N/A |

| Appearance | White solid | [2] |

| Melting Point | 102-103 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in methanol and dichloromethane. Quantitative solubility data in various organic solvents is not available. | [2] |

| Purity | Typically >95% or >97% as commercially available. | [1] |

Synthesis and Purification

The synthesis of this compound has been reported via the nucleophilic aromatic substitution of a dichlorinated precursor. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound[2]

Materials:

-

4,6-dichloropyridine-3-carbaldehyde

-

Sodium methoxide (Sodium methanolate)

-

Methanol

-

Dichloromethane

-

Heptane

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A solution of 4,6-dichloropyridine-3-carbaldehyde (0.2 g, 1.14 mmol) in methanol (10 mL) is cooled to 0 °C with stirring.

-

Sodium methoxide (0.068 g, 1.25 mmol) is added portion-wise to the cooled solution.

-

The reaction mixture is allowed to slowly warm to room temperature over approximately 5 hours and is then stirred for an additional 16 hours at room temperature.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in dichloromethane. Any insoluble solids are removed by filtration.

-

The filtrate is purified by flash silica gel column chromatography using a gradient elution of 0% to 50% ethyl acetate in heptane.

-

The fractions containing the purified product are collected and the solvent is concentrated under reduced pressure to yield this compound as a white solid (0.111 g, 57% yield).

Synthesis Workflow

Spectroscopic Data

The structural confirmation of this compound is supported by the following spectroscopic data.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides characteristic signals for the protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 10.37 | d | 1H | Aldehyde proton (-CHO) |

| 8.69 | s | 1H | Pyridine ring proton (H-2 or H-5) |

| 6.97 | s | 1H | Pyridine ring proton (H-5 or H-2) |

| 4.02 | s | 3H | Methoxy protons (-OCH₃) |

Spectrum acquired in CDCl₃ at 500 MHz.[2]

¹³C NMR Spectroscopy

Detailed experimental ¹³C NMR data for this compound is not available in the searched literature. Predicted chemical shifts for substituted pyridines suggest the aldehyde carbon would appear significantly downfield (around 190 ppm), while the aromatic carbons would resonate in the 110-160 ppm region, and the methoxy carbon around 55-60 ppm.

FT-IR Spectroscopy

Experimental Fourier-transform infrared (FT-IR) spectral data with specific peak assignments for this compound is not available in the searched literature. However, characteristic vibrational frequencies would be expected for the following functional groups:

-

C=O stretch (aldehyde): ~1700 cm⁻¹

-

C-H stretch (aldehyde): ~2820 and ~2720 cm⁻¹

-

Aromatic C=C and C=N stretches: ~1600-1400 cm⁻¹

-

C-O stretch (methoxy): ~1250 cm⁻¹

-

C-Cl stretch: ~800-600 cm⁻¹

Mass Spectrometry

Mass spectrometric analysis confirms the molecular weight of the compound.

-

Mass Spectrum (ESI+): m/z 172 [M+H]⁺[2]

The observed mass corresponds to the protonated molecule of this compound, confirming its molecular weight of 171.58 g/mol .

Biological Activity and Signaling Pathways

There is currently no specific information available in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. However, the pyridine scaffold is a common motif in many biologically active compounds, and derivatives of nicotinaldehyde have been investigated for various pharmacological activities, including potential anticancer properties. The presence of chloro and methoxy groups can also significantly influence the biological profile of a molecule. Further research and pharmacological screening are required to elucidate the potential therapeutic applications of this compound.

Conclusion

This compound is a readily synthesizable substituted pyridine derivative with well-defined structural features. This guide has summarized its key physicochemical properties and provided a detailed experimental protocol for its preparation. While some spectroscopic data is available, further characterization, including detailed ¹³C NMR and FT-IR analysis, as well as a comprehensive evaluation of its biological activities, would be valuable for expanding its application in drug discovery and development. Researchers are encouraged to use the information provided as a foundation for further investigation into the properties and potential applications of this versatile chemical entity.

References

An In-depth Technical Guide to 6-Chloro-4-methoxynicotinaldehyde

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 6-Chloro-4-methoxynicotinaldehyde, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. This document outlines the available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and visualizes the synthetic pathway.

Molecular Structure and Properties

This compound, with the CAS number 1256823-05-8, is a substituted pyridine derivative.[1][2][3] Its molecular structure consists of a pyridine ring functionalized with a chloro group at the 6-position, a methoxy group at the 4-position, and an aldehyde group at the 3-position.

Chemical Structure:

The presence of these functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the field of medicinal chemistry where pyridine scaffolds are common.[4][5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its known spectral properties.

| Identifier | Value | Source |

| Molecular Formula | C₇H₆ClNO₂ | [6] |

| Molecular Weight | 171.58 g/mol | [1] |

| CAS Number | 1256823-05-8 | [1][3] |

| Appearance | White solid | [2] |

| Purity | Typically ≥97% | [1] |

| Physical Property | Value | Notes |

| Melting Point | Data not available | Physical properties for the isomer 6-chloro-2-methoxynicotinaldehyde are sometimes reported (78-81°C), but are not applicable to this compound.[7] |

| Boiling Point | Data not available | |

| Solubility | Insoluble in water.[8] Soluble in various organic solvents for stock solution preparation.[9] | Specific solubility data is not widely published. It is recommended to test solubility in solvents like DMSO and ethanol for experimental purposes.[9] |

| Storage | Store at 2-8°C under an inert atmosphere.[7] |

| Spectral Data | Values | Source |

| ¹H NMR (500 MHz, CDCl₃) | δ 10.37 (1H, d), 8.69 (1H, s), 6.97 (1H, s), 4.02 (3H, s) | [2] |

| Mass Spectrum (ESI+) | m/z 172 [M+H]⁺ | [2] |

Experimental Protocols

While specific experimental applications and biological activity for this compound are not extensively documented in publicly available literature, a detailed protocol for its chemical synthesis has been reported.

Synthesis of this compound

This protocol describes the synthesis of this compound from 4,6-dichloropyridine-3-carbaldehyde.[2]

Materials:

-

4,6-dichloropyridine-3-carbaldehyde

-

Methanol (MeOH)

-

Sodium methanolate (NaOMe)

-

Dichloromethane (CH₂Cl₂)

-

Heptane

-

Ethyl acetate

-

Silica gel

Procedure:

-

A solution of 4,6-dichloropyridine-3-carbaldehyde (0.2 g, 1.14 mmol) in methanol (10 mL) is stirred at 0 °C.[2]

-

Sodium methanolate (0.068 g, 1.25 mmol) is added to the solution in batches.[2]

-

The reaction mixture is allowed to slowly warm to room temperature over approximately 5 hours and is then stirred for an additional 16 hours at room temperature.[2]

-

Upon completion of the reaction, the solvent is removed by distillation under reduced pressure.[2]

-

The resulting residue is dissolved in dichloromethane.[2]

-

Any insoluble solids are removed by filtration.[2]

-

The filtrate is purified by flash silica gel column chromatography using an elution gradient of 0 to 50% ethyl acetate in heptane.[2]

-

The purified fractions are collected and concentrated under reduced pressure to yield this compound as a white solid (0.111 g, 57% yield).[2]

Visualizations

The following diagrams illustrate the logical flow of the synthesis of this compound. At present, there is no available information on signaling pathways or other experimental workflows involving this specific molecule.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a chemical compound with a well-defined molecular structure and a clear synthetic route. While its physical properties are not yet fully characterized in the literature, its structure suggests potential as a valuable building block in the development of novel pharmaceutical agents and other functional molecules. Further research into the biological activity and experimental applications of this compound is warranted to fully understand its potential.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 6-Chloro-4-methoxypyridine-3-carbaldehyde | 1256823-05-8 [chemicalbook.com]

- 3. 1256823-05-8 | this compound | 杭州科盈化工有限公司 [keyingchem.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. 6-Chloro-2-methoxypyridine-3-carbaldehyde | C7H6ClNO2 | CID 10855945 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-chloro-2-methoxynicotinaldehyde CAS#: 95652-81-6 [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. glpbio.com [glpbio.com]

Technical Guide: Solubility of 6-Chloro-4-methoxynicotinaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 6-Chloro-4-methoxynicotinaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public quantitative solubility data for this specific compound, this document provides a comprehensive, generalized experimental protocol for determining its solubility in various organic solvents. Furthermore, it presents an illustrative table of potential solubility characteristics and a detailed experimental workflow diagram to guide researchers in their laboratory work.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development. Its solubility in organic solvents is a critical parameter influencing reaction kinetics, purification strategies, and formulation development. Understanding the solubility profile of this compound is essential for optimizing synthetic routes and ensuring the efficient production of active pharmaceutical ingredients (APIs).

Solubility Data

As of the compilation of this guide, specific quantitative solubility data for this compound in a range of organic solvents has not been found in peer-reviewed literature or public databases. Therefore, the following table is presented for illustrative purposes to guide solvent selection for experimental determination. The qualitative descriptions are based on general principles of solubility for structurally similar molecules.

Table 1: Illustrative Solubility Profile of this compound

| Solvent Class | Example Solvents | Expected Qualitative Solubility | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile | High | The polar nature of the aldehyde and methoxy groups, along with the nitrogen in the pyridine ring, likely leads to good interactions with these solvents. |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate to High | The chloro-substituent on the pyridine ring may enhance solubility in chlorinated solvents. |

| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | The ether linkage and the overall polarity of the molecule suggest moderate solubility. |

| Alcohols | Methanol, Ethanol, Isopropanol | Moderate to Low | Potential for hydrogen bonding with the aldehyde and ring nitrogen, but overall polarity match may not be optimal. |

| Non-polar | Hexanes, Toluene | Low | The significant polarity of the molecule is expected to result in poor solubility in non-polar hydrocarbon solvents. |

Note: This table is a predictive guide. Experimental verification is crucial for accurate solubility determination.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The saturation shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid compound in a solvent.[1]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or incubator

-

Calibrated thermometer

-

Screw-cap vials or flasks

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

Procedure

-

Preparation:

-

Accurately weigh an excess amount of this compound and add it to a series of vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

-

Add a precise volume of the selected organic solvent to each vial.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

-

Carefully withdraw a sample from the clear supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Analysis:

-

Accurately weigh the filtered solution.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or mol/L, based on the measured concentration and the dilution factor.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Workflow for the shake-flask solubility determination method.

Conclusion

While direct quantitative solubility data for this compound remains to be published, this guide provides a robust framework for its experimental determination. By following the detailed protocol for the shake-flask method, researchers can generate reliable and accurate solubility data. This information is invaluable for the seamless progression of research and development projects involving this important chemical intermediate. It is recommended that solubility studies be conducted at various temperatures to gain a more complete understanding of the thermodynamic properties of the compound in different solvent systems.

References

An In-depth Technical Guide on the Spectral Data of 6-Chloro-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectral data for the compound 6-Chloro-4-methoxynicotinaldehyde (CAS No. 1256823-05-8). The information is presented to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis. This document includes tabulated spectral data, detailed experimental protocols for data acquisition, and visualizations of the synthetic pathway and analytical workflow.

Chemical Structure and Properties

This compound is a substituted pyridine derivative with the following structure:

-

Molecular Formula: C₇H₆ClNO₂

-

Molecular Weight: 171.58 g/mol [1]

-

IUPAC Name: 6-chloro-4-methoxypyridine-3-carbaldehyde[1]

-

Appearance: White solid[2]

Spectral Data Summary

The following tables summarize the available quantitative spectral data for this compound.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 10.37 | d | 1H | Aldehyde (-CHO) |

| 8.69 | s | 1H | Pyridine Ring (H-2) |

| 6.97 | s | 1H | Pyridine Ring (H-5) |

| 4.02 | s | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 500 MHz, Temperature: 22 °C[2]

Table 2: ¹³C NMR Spectral Data

Table 3: Mass Spectrometry Data

| m/z | Ion |

| 172 | [M+H]⁺ |

Ionization Method: Electrospray Ionization (ESI+)[2]

A detailed experimental fragmentation pattern is not publicly available. However, typical fragmentation of related aromatic aldehydes may involve the loss of the formyl group (-CHO) or carbon monoxide (CO).[3] For chlorinated compounds, the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would result in a characteristic M+2 peak.

Table 4: Infrared (IR) Spectroscopy Data

An experimental IR spectrum for this compound is not publicly available. However, characteristic absorption bands can be predicted based on its functional groups:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| C=O (Aldehyde) | 1685-1710 (Aromatic) |

| C-H (Aldehyde) | 2700-2760 and 2800-2860 |

| C-O (Methoxy) | 1000-1300 |

| C=C, C=N (Pyridine Ring) | 1400-1600 |

| C-Cl | 600-800 |

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule by analyzing the chemical shifts and coupling constants of its nuclei (¹H and ¹³C).

Instrumentation: A 500 MHz NMR spectrometer (e.g., Bruker Avance series).

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., zg30).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 3-4 seconds.

-

Spectral Width: 0-16 ppm.

-

Temperature: 295 K (22 °C).[2]

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the peaks in the ¹H spectrum and identify the multiplicities.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition of the molecule and to gain structural information from its fragmentation pattern.

Instrumentation: A quadrupole time-of-flight (Q-TOF) or a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL in a solvent mixture appropriate for ESI, typically containing 0.1% formic acid to promote protonation.

ESI-MS Acquisition Parameters:

-

Ionization Mode: Positive ion mode ([M+H]⁺).

-

Capillary Voltage: 3-4 kV.

-

Cone Voltage: 20-40 V (can be varied to induce fragmentation).

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 250-400 °C.

-

Desolvation Gas Flow: 600-800 L/hr.

-

Mass Range: m/z 50-500.

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

If fragmentation data is acquired (MS/MS), propose fragmentation pathways based on the observed daughter ions.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample onto the ATR crystal.

-

Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

IR Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed bands with known vibrational frequencies of functional groups to confirm the structure.

Visualizations

Synthesis of this compound

The synthesis of this compound can be achieved from 4,6-dichloropyridine-3-carbaldehyde.[2]

Caption: Synthesis of this compound.

General Workflow for Spectral Analysis

The following diagram illustrates a typical workflow for the spectral characterization of a synthesized organic compound.

Caption: General workflow for spectral analysis.

References

A Technical Guide to 6-Chloro-4-methoxynicotinaldehyde for Chemical Research and Development

Introduction

6-Chloro-4-methoxynicotinaldehyde is a substituted pyridine derivative that serves as a valuable synthetic intermediate, or building block, for researchers in medicinal chemistry and drug discovery.[1] Its structure, which incorporates a reactive aldehyde group alongside chloro and methoxy substituents on a pyridine ring, presents multiple opportunities for chemical modification.[1] The presence of chloro and methoxy groups, in particular, is of strategic importance in drug design, as these substituents can significantly influence a molecule's intermolecular interactions with biological targets.[2][3] This guide provides a comprehensive overview of the compound's commercial availability, physicochemical properties, and a representative synthetic application.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. This data is compiled from various commercial suppliers and chemical databases.

| Property | Value | Source(s) |

| CAS Number | 1256823-05-8 | [1][4][5] |

| Molecular Formula | C₇H₆ClNO₂ | [1] |

| Molecular Weight | 171.58 g/mol | [1][4] |

| Purity | Typically ≥95-97% | [1][4][6] |

| InChI Key | MJKBQIXGOHBBFO-UHFFFAOYSA-N | [1][4] |

| Canonical SMILES | COC1=CC(=NC=C1C=O)Cl | N/A |

Commercial Availability and Procurement

This compound is available as a research chemical from several specialized suppliers. It is intended for laboratory research use only.[1][4] The following table lists known vendors and typical product offerings. Pricing and availability are subject to change and should be confirmed directly with the supplier.

| Supplier | Brand/Distributor | Available Quantities | Purity | Notes |

| CymitQuimica | Fluorochem | 100mg, 250mg, 1g, 5g | 97% | Product intended for lab use only.[4] |

| BenchChem | BenchChem | Inquiry-based | Typically 95% | Catalog No. B1402919.[1] |

| GlpBio | GlpBio | Inquiry-based | >98% | Provides Certificate of Analysis (COA) and SDS.[6] |

| ChemicalBook | Multiple | 100g, 1kg | 98-99% | Lists various China-based traders.[7] |

| Keying Chem | Keying Chem | Inquiry-based | N/A | Catalog No. KY154269.[8] |

Application in Synthetic Chemistry: A Representative Protocol

The aldehyde functional group of this compound is a versatile handle for a wide range of chemical transformations, including reductive aminations, Wittig reactions, and condensations. These reactions are fundamental in medicinal chemistry for building molecular complexity and generating libraries of compounds for screening.

The following section details a representative experimental protocol for a reductive amination reaction, a cornerstone method for synthesizing secondary amines from aldehydes.

Experimental Protocol: Synthesis of a Secondary Amine via Reductive Amination

Objective: To synthesize a representative N-substituted-(6-chloro-4-methoxypyridin-3-yl)methanamine from this compound and a generic primary amine (R-NH₂).

Materials:

-

This compound (1.0 eq)

-

Primary Amine (R-NH₂) (1.1 eq)

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Acetic Acid (catalytic amount)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 eq) and dissolve in anhydrous dichloromethane (DCM).

-

Imine Formation: Add the primary amine (R-NH₂, 1.1 eq) to the solution, followed by a catalytic amount of acetic acid. Allow the mixture to stir at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

-

Reduction: Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the stirring mixture. Note: The reaction may be mildly exothermic.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Workup: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the desired secondary amine.

Visualized Workflow and Pathways

To clearly illustrate the logical flow of the synthetic procedure, the following diagrams are provided in the DOT language.

Caption: Workflow for a representative reductive amination reaction.

Caption: Chemical transformation pathway for reductive amination.

References

- 1. This compound | 1256823-05-8 | Benchchem [benchchem.com]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. chemnet.com [chemnet.com]

- 6. glpbio.com [glpbio.com]

- 7. 6-Chloro-4-methylnicotinaldehyde manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 8. 1256823-05-8 | this compound | 杭州科盈化工有限公司 [keyingchem.com]

The Pivotal Role of 6-Chloro-4-methoxynicotinaldehyde in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methoxynicotinaldehyde, a substituted pyridine derivative, has emerged as a crucial and versatile building block in the field of medicinal chemistry. Its unique structural features, including a reactive aldehyde group, a strategically placed chlorine atom, and a methoxy group on the pyridine ring, provide multiple sites for chemical modification. This adaptability makes it an invaluable starting material for the synthesis of a diverse range of heterocyclic compounds with significant therapeutic potential. This technical guide provides an in-depth overview of the role of this compound in the development of novel anticancer and antimalarial agents, detailing synthetic methodologies, biological activities, and mechanisms of action.

Synthesis of Bioactive Derivatives from this compound

The chemical architecture of this compound allows for its elaboration into complex heterocyclic systems. The aldehyde functionality serves as a handle for condensation and cyclization reactions, while the chloro group is amenable to nucleophilic substitution and cross-coupling reactions. These reactive sites are key to the synthesis of privileged scaffolds in drug discovery, such as quinazolines and quinolones.

A general workflow for the utilization of this compound in the synthesis of bioactive molecules is depicted below.

6-Chloro-4-methoxynicotinaldehyde: A Versatile Pyridine Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methoxynicotinaldehyde is a highly functionalized pyridine derivative that has emerged as a valuable building block in the synthesis of complex heterocyclic scaffolds, particularly in the field of drug discovery. Its strategic substitution pattern, featuring a reactive chlorine atom, a methoxy group, and an aldehyde, offers multiple points for chemical modification, making it an ideal starting material for the construction of diverse molecular libraries. The pyridine core is a common motif in a vast array of biologically active compounds, and the specific arrangement of functional groups on this compound allows for its elaboration into potent and selective inhibitors of various enzymes, including protein kinases. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this versatile building block, with a focus on its use in the development of targeted therapeutics.

Synthesis of this compound

The preparation of this compound is typically achieved through a multi-step sequence starting from readily available precursors. A common and effective route involves the selective functionalization of a di-chlorinated pyridine derivative.

Experimental Protocol: Synthesis of this compound

Step 1: Methyl 4,6-dichloronicotinate

To a solution of 4,6-dichloronicotinic acid, thionyl chloride is added, and the mixture is refluxed. After removal of excess thionyl chloride, methanol is added, and the solution is refluxed to yield methyl 4,6-dichloronicotinate.

Step 2: Methyl 6-chloro-4-methoxynicotinate

The methyl 4,6-dichloronicotinate is then subjected to a regioselective nucleophilic aromatic substitution with sodium methoxide in methanol under reflux conditions. The C4 position is more activated towards nucleophilic attack, leading to the selective displacement of the chlorine atom at this position.

Step 3: (6-Chloro-4-methoxypyridin-3-yl)methanol

The resulting methyl 6-chloro-4-methoxynicotinate is reduced to the corresponding alcohol using a suitable reducing agent, such as diisobutylaluminium hydride (DIBAL-H), in an appropriate solvent like tetrahydrofuran (THF) at low temperatures.

Step 4: this compound

Finally, the alcohol is oxidized to the target aldehyde, this compound, using a mild oxidizing agent like manganese dioxide (MnO2) or Dess-Martin periodinane in a chlorinated solvent.

Application in the Synthesis of Bioactive Molecules

The strategic placement of the chloro, methoxy, and aldehyde functionalities on the pyridine ring of this compound allows for a variety of subsequent chemical transformations. The chlorine atom at the 6-position is particularly amenable to transition metal-catalyzed cross-coupling reactions, while the aldehyde group serves as a versatile handle for the introduction of diverse substituents and the construction of fused ring systems.

Cross-Coupling Reactions

The chlorine atom at the 6-position of the pyridine ring is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 6-position by coupling with the corresponding boronic acid or boronic ester derivative. This is a powerful method for building molecular complexity and exploring the structure-activity relationships of potential drug candidates.

Buchwald-Hartwig Amination: This reaction enables the formation of a carbon-nitrogen bond by coupling with a primary or secondary amine. This is a key transformation for the synthesis of various biologically active compounds, including kinase inhibitors, where an amino group at this position is often crucial for binding to the target protein.

Synthesis of Fused Pyrimidine Derivatives

The aldehyde functionality of this compound provides a convenient entry point for the construction of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines. These scaffolds are present in numerous kinase inhibitors and other therapeutic agents. A common strategy involves the condensation of the aldehyde with a suitable amine-containing heterocycle, followed by cyclization and further functionalization.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and application of this compound.

| Synthesis Step | Starting Material | Key Reagents | Product | Typical Yield (%) |

| 1 | 4,6-dichloronicotinic acid | SOCl₂, Methanol | Methyl 4,6-dichloronicotinate | >90 |

| 2 | Methyl 4,6-dichloronicotinate | Sodium methoxide, Methanol | Methyl 6-chloro-4-methoxynicotinate | 85-95 |

| 3 | Methyl 6-chloro-4-methoxynicotinate | DIBAL-H, THF | (6-Chloro-4-methoxypyridin-3-yl)methanol | 70-85 |

| 4 | (6-Chloro-4-methoxypyridin-3-yl)methanol | MnO₂, CH₂Cl₂ | This compound | 80-90 |

| Application Reaction | Starting Material | Coupling Partner | Catalyst System (Example) | Product Type | Typical Yield (%) |

| Suzuki-Miyaura Coupling | This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 6-Aryl-4-methoxynicotinaldehyde | 70-90 |

| Buchwald-Hartwig Amination | This compound | Aniline derivative | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 6-(Arylamino)-4-methoxynicotinaldehyde | 60-85 |

| Fused Pyrimidine Synthesis | This compound | 2,4-Diaminopyrimidine | - | Pyrido[2,3-d]pyrimidine derivative | 50-70 (multi-step) |

Mandatory Visualizations

Experimental Workflow: Synthesis of a Pyrido[2,3-d]pyrimidine Kinase Inhibitor

Caption: Synthetic workflow from starting materials to a final kinase inhibitor.

Signaling Pathway: PI3K/Akt/mTOR Pathway

Caption: Simplified PI3K/Akt/mTOR signaling pathway.

Signaling Pathway: PIM-1 Kinase Pathway

Caption: Key signaling events mediated by PIM-1 kinase.

Conclusion

This compound stands out as a pivotal building block for the synthesis of complex, biologically active pyridine-containing molecules. Its versatile functional handles allow for the application of modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, to efficiently generate diverse libraries of compounds. The utility of this intermediate in the construction of kinase inhibitors highlights its importance in medicinal chemistry and drug discovery programs. The detailed synthetic protocols and reaction pathways provided in this guide serve as a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

Navigating the Therapeutic Potential of 6-Chloro-4-methoxynicotinaldehyde Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity studies on derivatives of 6-Chloro-4-methoxynicotinaldehyde are not extensively available in the public scientific literature. This guide, therefore, provides a comprehensive overview of the potential biological activities by examining related compounds sharing key structural features, such as chloro- and methoxy-substituted aromatic rings. The experimental protocols and data presented are representative of the methodologies used for analogous compounds and should be adapted and validated for novel derivatives.

Introduction

This compound is a substituted pyridine derivative that holds promise as a versatile scaffold for the synthesis of novel bioactive molecules. The presence of a reactive aldehyde group, a chloro substituent, and a methoxy group offers multiple avenues for chemical modification, leading to a diverse library of derivatives. While direct studies on the biological activities of its derivatives are limited, the individual and combined contributions of these functional groups in other molecular contexts, particularly in chalcones and Schiff bases, suggest significant potential in anticancer and antimicrobial applications. This technical guide aims to provide a foundational understanding of these potential activities, supported by generalized experimental protocols and illustrative pathway diagrams.

Potential Biological Activities

The primary biological activities anticipated for derivatives of this compound are anticancer and antimicrobial effects. These are largely inferred from studies on analogous structures.

Anticancer Activity: The chloro and methoxy substitutions on aromatic rings are common features in various anticancer compounds.[1][2] Chalcones, which can be synthesized from aldehydes, have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[3][4][5] The addition of a methoxy group, in particular, has been observed to enhance the anticancer activity of certain chalcones.[1]

Antimicrobial Activity: Schiff bases, formed by the condensation of aldehydes with primary amines, are a well-established class of compounds with a broad spectrum of antimicrobial activities.[6][7][8] The presence of chloro and methoxy groups on the aromatic rings of Schiff bases and other heterocyclic systems has been shown to modulate their antibacterial and antifungal efficacy.[9]

Data Presentation: Hypothetical Activity of Representative Derivatives

The following tables present hypothetical quantitative data for representative classes of derivatives that could be synthesized from this compound. This data is for illustrative purposes to demonstrate the expected format for reporting biological activities and is not derived from actual experimental results on these specific compounds.

Table 1: Hypothetical Anticancer Activity of this compound Chalcone Derivatives

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) |

| C4MNC-CHAL-01 | Chalcone | MCF-7 (Breast) | 15.2 |

| C4MNC-CHAL-02 | Chalcone | A549 (Lung) | 22.5 |

| C4MNC-CHAL-03 | Chalcone | HCT116 (Colon) | 18.9 |

Table 2: Hypothetical Antimicrobial Activity of this compound Schiff Base Derivatives

| Compound ID | Derivative Class | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |

| C4MNC-SB-01 | Schiff Base | Staphylococcus aureus | 32 | Candida albicans | 64 |

| C4MNC-SB-02 | Schiff Base | Escherichia coli | 64 | Aspergillus niger | 128 |

| C4MNC-SB-03 | Schiff Base | Pseudomonas aeruginosa | 128 | Cryptococcus neoformans | 64 |

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation of biological activities. The following are generalized protocols for key experiments.

Protocol 1: Synthesis of Chalcone Derivatives

-

Reaction Setup: Dissolve this compound (1 mmol) and an appropriate acetophenone derivative (1 mmol) in ethanol (20 mL).

-

Catalysis: Add a catalytic amount of aqueous sodium hydroxide (40%) dropwise to the solution while stirring at room temperature.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid.

-

Purification: Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.[9]

Protocol 2: Synthesis of Schiff Base Derivatives

-

Reaction Setup: Dissolve this compound (1 mmol) and a primary amine (1 mmol) in methanol (25 mL).

-

Catalysis: Add a few drops of glacial acetic acid as a catalyst.

-

Reflux: Reflux the reaction mixture for 4-6 hours.

-

Purification: Cool the reaction mixture to room temperature. The precipitated solid is filtered, washed with cold methanol, and dried under vacuum to yield the pure Schiff base derivative.[7]

Protocol 3: In Vitro Anticancer Activity (MTT Assay)

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and incubate for 48 hours.

-

MTT Addition: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Protocol 4: In Vitro Antimicrobial Activity (Broth Microdilution Method)

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension.

-

Serial Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing broth.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate a general experimental workflow and a key signaling pathway often implicated in the anticancer activity of related compounds.

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

Caption: Simplified diagram of apoptosis signaling pathways often targeted by chalcones.

Conclusion

While the direct exploration of this compound derivatives is an emerging area, the established biological activities of structurally related compounds provide a strong rationale for their investigation as potential anticancer and antimicrobial agents. The synthetic accessibility of this scaffold, coupled with the potential for diverse functionalization, makes it an attractive starting point for drug discovery programs. The methodologies and conceptual frameworks presented in this guide offer a solid foundation for researchers to embark on the synthesis and biological evaluation of this promising class of compounds. Future studies are warranted to elucidate the specific structure-activity relationships and mechanisms of action of derivatives synthesized from this compound.

References

- 1. Bot Verification [rasayanjournal.co.in]

- 2. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, Structural, and Biological Studies of Some Schiff Bases and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijfmr.com [ijfmr.com]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. pharmascholars.com [pharmascholars.com]

An In-depth Technical Guide to the Safe Handling of 6-Chloro-4-methoxynicotinaldehyde in the Laboratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-methoxynicotinaldehyde is a heterocyclic organic compound belonging to the pyridine family.[1] Such compounds are common building blocks in medicinal chemistry and drug development. Given its reactive aldehyde group and chlorinated pyridine ring, careful handling in a laboratory setting is imperative to ensure the safety of personnel and the integrity of experiments. This guide outlines the known properties, potential hazards, and recommended handling procedures for this compound.

Chemical and Physical Properties

A summary of the available quantitative data for this compound is presented below. This information has been compiled from various chemical suppliers.

| Property | Value | Source |

| CAS Number | 1256823-05-8 | [2] |

| Molecular Formula | C₇H₆ClNO₂ | [2] |

| Molecular Weight | 171.58 g/mol | [1][2] |

| Purity | Typically ≥97% | [1] |

| Appearance | Solid (form may vary) | [3] |

Hazard Identification and Safety Precautions

Due to the absence of a specific Safety Data Sheet for this compound, a comprehensive hazard profile is not available. However, based on the functional groups present and data from structurally analogous compounds, the following potential hazards should be considered.

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4][5]

-

Skin and Eye Irritation: May cause skin irritation and serious eye irritation or damage.[5][6]

-

Respiratory Irritation: May cause respiratory irritation.[5][7]

-

Aquatic Toxicity: May be toxic to aquatic life with long-lasting effects.[6][8]

Recommended Safety Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[6] Ensure that eyewash stations and safety showers are readily accessible.[6][9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly sealing safety goggles or a face shield.[6]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[6] Avoid allowing the chemical to come into contact with skin.[6]

-

Respiratory Protection: If ventilation is inadequate or if dust/vapors are generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[6]

-

-

Hygiene Measures: Wash hands thoroughly after handling.[6][9] Do not eat, drink, or smoke in the laboratory.[6] Contaminated work clothing should not be allowed out of the workplace.[6]

First-Aid Measures

In case of exposure, follow these general first-aid guidelines, and seek immediate medical attention.

| Exposure Route | First-Aid Procedure |

| Inhalation | Remove the victim to fresh air and keep them at rest in a position comfortable for breathing. If the individual feels unwell, call a POISON CENTER or doctor.[6][9] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice.[6][9] Remove and wash contaminated clothing before reuse.[6] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[6] |

| Ingestion | If swallowed, rinse the mouth. Call a POISON CENTER or doctor if you feel unwell.[4][6] Never give anything by mouth to an unconscious person.[4] |

Storage and Handling

Proper storage and handling are crucial to maintain the chemical's integrity and prevent accidents.

Storage:

Handling:

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid ingestion and inhalation.[6]

-

Handle in accordance with good industrial hygiene and safety practices.[4][6]

Experimental Protocols and Workflows

Detailed experimental protocols for specific reactions involving this compound are not available in the public domain and would be specific to the research being conducted. However, a general workflow for handling this and other chemical reagents in a laboratory setting is outlined below.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. glpbio.com [glpbio.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols: Synthesis of Substituted Pyridines from 6-Chloro-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of a variety of substituted pyridines utilizing 6-Chloro-4-methoxynicotinaldehyde as a versatile starting material. The methodologies outlined below leverage robust and widely applicable palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, to enable the efficient introduction of aryl, amino, and alkynyl functionalities, respectively.

Introduction

Substituted pyridine scaffolds are of paramount importance in medicinal chemistry and drug development, forming the core of numerous pharmaceutical agents. This compound is a valuable building block for the synthesis of diverse pyridine libraries. Its structure features three key points for chemical modification: a chloro group at the 6-position, which is amenable to cross-coupling reactions; a methoxy group at the 4-position; and a reactive aldehyde at the 3-position. This trifunctional nature allows for a modular and convergent approach to complex pyridine derivatives.

This document provides exemplary protocols for the functionalization of the 6-position of the pyridine ring. The following sections detail the experimental procedures, expected outcomes, and necessary visualizations for key synthetic transformations.

Core Reaction Pathways

The primary strategy for diversifying this compound involves the palladium-catalyzed substitution of the chloride atom. This is a highly efficient and versatile approach for forming new carbon-carbon and carbon-nitrogen bonds.

Application Notes and Protocols for Suzuki Coupling Reactions with 6-Chloro-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction of 6-Chloro-4-methoxynicotinaldehyde with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry and materials science for the synthesis of novel biaryl and heteroaryl compounds.

Introduction

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] Specifically, the coupling of this compound with arylboronic acids provides a direct route to a diverse range of 6-aryl-4-methoxynicotinaldehyde derivatives. These products are valuable scaffolds in drug discovery, exhibiting a wide spectrum of biological activities, and also serve as key intermediates in the synthesis of complex molecules and functional materials. The presence of the aldehyde and methoxy groups on the pyridine ring offers multiple points for further functionalization, making the resulting products attractive for the development of new chemical entities.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps of the mechanism are:

-

Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide (this compound) to form a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organoboron species (arylboronic acid) transfers its organic group to the palladium(II) complex.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst which re-enters the catalytic cycle.

Applications in Research and Development

The 6-aryl-4-methoxynicotinaldehyde scaffold is of significant interest in drug discovery due to the diverse biological activities exhibited by its derivatives. Research has shown that similar substituted pyridine and pyrimidine structures possess a range of pharmacological properties, including:

-

Anticancer Activity: Various 4,6-disubstituted pyridine-3-carbonitrile derivatives have shown potent antiproliferative activity against several human cancer cell lines, including ovarian, breast, and cervix adenocarcinoma.[2][3] The structural similarity suggests that 6-aryl-4-methoxynicotinaldehydes could be valuable intermediates for novel anticancer agents.

-

Antimicrobial Properties: The pyridine nucleus is a common feature in many antimicrobial agents. Derivatives of 2-amino-3-cyanopyridine and 2-methoxypyridine have been synthesized and screened for their antimicrobial activity.[4]

-

P-glycoprotein (P-gp) Inhibition: Certain 6-methoxy-2-arylquinoline analogues have been identified as potential P-glycoprotein inhibitors, which could play a role in overcoming multidrug resistance in cancer therapy.[5]

-

Nicotinic Acetylcholine Receptor (nAChR) Modulation: Substituted pyridinyl compounds have been investigated for their binding affinity and functional activity at nicotinic acetylcholine receptors, suggesting potential applications in treating nicotine addiction and other CNS disorders.[6][7]

Beyond medicinal chemistry, these compounds can also be explored for applications in materials science, for example, in the synthesis of liquid crystals and organic light-emitting diodes (OLEDs), where substituted biaryl structures are often employed.[8]

Experimental Protocols

The following protocols are generalized based on common practices for Suzuki coupling of electron-deficient chloropyridines. Optimization of the reaction conditions (catalyst, ligand, base, solvent, and temperature) is often necessary to achieve the best results for a specific arylboronic acid.

General Protocol for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃; 1-5 mol%)

-

Phosphine ligand (e.g., SPhos, RuPhos, PCy₃; 1.1 - 1.2 equivalents relative to Pd)

-

Base (e.g., K₃PO₄, K₂CO₃; 2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, THF, 2-MeTHF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To an oven-dried reaction vessel, add this compound, the arylboronic acid, and the base.

-

Add the palladium pre-catalyst and the phosphine ligand.

-

Evacuate and backfill the vessel with an inert gas (repeat 3 times).

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

-

Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-methoxynicotinaldehyde.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical conditions and expected yield ranges for the Suzuki coupling of chloropyridines with various arylboronic acids, which can be adapted for this compound.

| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 100 | 75-90 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ (3) | 2-MeTHF | 90 | 80-95 |

| 3 | 4-Trifluoromethylphenylboronic acid | Pd(OAc)₂ (3) | PCy₃ (6) | K₃PO₄ (2.5) | Toluene | 110 | 60-80 |

| 4 | 2-Thienylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 70-85 |

Note: Yields are indicative and highly dependent on the specific substrates and optimization of reaction conditions.

Reaction Mechanism Visualization

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 6-aryl-4-methoxynicotinaldehyde derivatives. The protocols and data presented provide a solid starting point for researchers to develop and optimize these reactions for their specific needs. The resulting compounds hold significant promise for applications in drug discovery and materials science, warranting further investigation into their biological and physical properties.

References

- 1. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of 4-aryl-6-indolylpyridine-3-carbonitriles and evaluation of their antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, nicotinic acetylcholine receptor binding, in vitro and in vivo pharmacology properties of 3'-(substituted pyridinyl)-deschloroepibatidine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 6-Chloro-4-methoxynicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the palladium-catalyzed cross-coupling reactions of 6-chloro-4-methoxynicotinaldehyde, a versatile building block in medicinal chemistry and materials science. The protocols detailed below are representative methods for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions. While specific literature for this exact substrate is limited, the provided methodologies are based on established procedures for structurally similar chloropyridines and related nicotinaldehyde derivatives, offering a strong starting point for reaction optimization.

Introduction to this compound in Drug Discovery

This compound is a key heterocyclic intermediate. The pyridine core is a prevalent scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and other key interactions with biological targets. The chloro-substituent at the 6-position serves as a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of libraries of compounds for drug discovery and development. The methoxy and aldehyde functionalities offer additional points for modification, making this a highly valuable and adaptable scaffold.

A plausible synthesis of this compound can be achieved through a multi-step sequence starting from 4,6-dichloronicotinic acid. This involves esterification, selective methoxylation at the more activated C4-position, reduction of the ester to an alcohol, and subsequent oxidation to the desired aldehyde.[1]

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[2] These reactions are characterized by their high functional group tolerance, mild reaction conditions, and broad substrate scope, making them indispensable in modern organic synthesis.[3][4]

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-4-methoxynicotinaldehydes

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds between an organohalide and an organoboron compound.[5][6] For this compound, this reaction enables the introduction of a wide range of aryl and heteroaryl substituents at the 6-position, yielding compounds with potential applications as kinase inhibitors, antivirals, and other therapeutic agents. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base.[7]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies developed for similar substituted nicotinaldehydes.

Diagram of the Experimental Workflow for Suzuki-Miyaura Coupling

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

SPhos (4 mol%)

-

K₃PO₄ (2.0 equivalents)

-

1,4-Dioxane/H₂O (4:1 mixture)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Add the 1,4-dioxane/H₂O solvent mixture (5 mL).

-

Degas the mixture by bubbling argon through the solution for 15 minutes.

-

Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-4-methoxynicotinaldehyde.

| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 85 |

| 2 | 4-Tolylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Toluene/H₂O | 110 | 24 | 78 |

| 3 | 3-Anisylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME | 90 | 16 | 91 |

Note: Yields are representative and may vary based on the specific arylboronic acid and reaction conditions.

Sonogashira Coupling: Synthesis of 6-Alkynyl-4-methoxynicotinaldehydes

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to valuable alkynylated heterocycles.[8][9][10] These products can serve as precursors for more complex molecules through further transformations of the alkyne moiety. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[11][12]

Diagram of the Sonogashira Coupling Reaction Pathway

Representative Protocol for Sonogashira Coupling:

Materials:

-

This compound

-

Terminal alkyne (1.5 equivalents)

-

Pd(PPh₃)₂Cl₂ (3 mol%)

-

CuI (5 mol%)

-

Triethylamine (Et₃N)

-

DMF

Procedure:

-

To a degassed solution of this compound (1.0 mmol) in a mixture of DMF (5 mL) and Et₃N (2 mL), add the terminal alkyne (1.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.05 mmol).

-

Stir the reaction mixture under an argon atmosphere at 60-80 °C for 6-12 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

-

Pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield the 6-alkynyl-4-methoxynicotinaldehyde.

| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | DMF | 70 | 8 | 82 |

| 2 | Trimethylsilylacetylene | Pd(dppf)Cl₂/CuI | DIPA | THF | 65 | 10 | 75 |

| 3 | 1-Hexyne | Pd(OAc)₂/XPhos/CuI | K₂CO₃ | Acetonitrile | 80 | 12 | 68 |

Note: Yields are representative and may vary based on the specific alkyne and reaction conditions.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-4-methoxynicotinaldehydes

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.[1][2][7][13][14][15][16] This reaction is crucial for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

Diagram of the Buchwald-Hartwig Amination Logical Flow

Representative Protocol for Buchwald-Hartwig Amination:

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Pd₂(dba)₃ (1.5 mol%)

-

XPhos (3 mol%)

-

NaOt-Bu (1.4 equivalents)

-

Toluene

Procedure:

-

In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol), XPhos (0.03 mmol), and NaOt-Bu (1.4 mmol).

-

Add this compound (1.0 mmol) and toluene (5 mL).

-

Add the amine (1.2 mmol) and seal the tube.

-

Remove the tube from the glovebox and heat the reaction at 100 °C for 16-24 hours.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the 6-amino-4-methoxynicotinaldehyde derivative.

| Entry | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃/XPhos | NaOt-Bu | Toluene | 100 | 20 | 88 |

| 2 | Aniline | Pd(OAc)₂/BINAP | Cs₂CO₃ | Dioxane | 110 | 24 | 76 |

| 3 | n-Butylamine | Pd₂(dba)₃/BrettPhos | LHMDS | THF | 80 | 18 | 81 |

Note: Yields are representative and may vary based on the specific amine and reaction conditions.

Heck Coupling: Synthesis of 6-Alkenyl-4-methoxynicotinaldehydes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene.[17][18] This reaction provides a direct method for the vinylation of the pyridine ring, leading to compounds with potential applications in polymer chemistry and as synthetic intermediates.

Diagram of the Heck Coupling Experimental Setup

Representative Protocol for Heck Coupling:

Materials:

-

This compound

-

Alkene (e.g., styrene, 1.5 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

P(o-tolyl)₃ (4 mol%)

-

K₂CO₃ (2.0 equivalents)

-

DMF

Procedure:

-

Combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tolyl)₃ (0.04 mmol), and K₂CO₃ (2.0 mmol) in a sealed tube.

-

Add DMF (5 mL) and degas the mixture.

-

Heat the reaction to 120 °C for 24 hours.

-

After cooling, dilute the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the product by column chromatography.

| Entry | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Styrene | Pd(OAc)₂/P(o-tolyl)₃ | K₂CO₃ | DMF | 120 | 24 | 70 |

| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ | Et₃N | Acetonitrile | 100 | 18 | 65 |

| 3 | Cyclohexene | Herrmann's catalyst | NaOAc | DMA | 130 | 36 | 55 |

Note: Yields are representative and may vary based on the specific alkene and reaction conditions.

Conclusion

The palladium-catalyzed cross-coupling of this compound offers a powerful and versatile strategy for the synthesis of a diverse range of substituted pyridine derivatives. The Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions provide efficient routes to aryl, alkynyl, amino, and alkenyl substituted nicotinaldehydes, respectively. These products are valuable scaffolds for the development of new pharmaceuticals and functional materials. The protocols provided herein serve as a robust starting point for researchers to explore the rich chemistry of this important heterocyclic building block. Further optimization of reaction conditions for specific substrates is encouraged to achieve maximum efficiency and yield.

References

- 1. This compound | 1256823-05-8 | Benchchem [benchchem.com]

- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. mdpi.com [mdpi.com]

- 5. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]

- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. youtube.com [youtube.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Suzuki-Miyaura Coupling of 6-Chloro-4-methoxynicotinaldehyde with Organoboron Reagents

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 6-Chloro-4-methoxynicotinaldehyde with various organoboron reagents. This reaction is a powerful tool for the synthesis of 6-aryl-4-methoxynicotinaldehydes, a scaffold of significant interest in medicinal chemistry and drug discovery due to its prevalence in biologically active molecules.

Introduction